4-ACETAMIDOPHENYL 2-CHLOROBENZOATE 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE
Brand Name: Vulcanchem
CAS No.:
VCID: VC0845173
InChI: InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)
SMILES: CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl
Molecular Formula: C15H12ClNO3
Molecular Weight: 289.71 g/mol

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE

CAS No.:

Cat. No.: VC0845173

Molecular Formula: C15H12ClNO3

Molecular Weight: 289.71 g/mol

* For research use only. Not for human or veterinary use.

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE -

Specification

Molecular Formula C15H12ClNO3
Molecular Weight 289.71 g/mol
IUPAC Name (4-acetamidophenyl) 2-chlorobenzoate
Standard InChI InChI=1S/C15H12ClNO3/c1-10(18)17-11-6-8-12(9-7-11)20-15(19)13-4-2-3-5-14(13)16/h2-9H,1H3,(H,17,18)
Standard InChI Key TZEBFJVMOUXHEH-UHFFFAOYSA-N
SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl
Canonical SMILES CC(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=CC=C2Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Chemical Information

4-ACETAMIDOPHENYL 2-CHLOROBENZOATE is an organic compound with the molecular formula C15H12ClNO3 and a molecular weight of 289.7137 g/mol . It is identified by the CAS registry number 443294-39-1, which serves as its unique identifier in chemical databases and literature . The compound belongs to the family of benzoate esters and contains multiple functional groups that contribute to its chemical behavior.

Structural Features

The molecular structure of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE consists of:

  • A phenyl ring substituted with an acetamido group (CH3CONH-) at the para position

  • A 2-chlorobenzoate group attached to the phenyl ring through an ester linkage

  • The chlorine atom positioned at the ortho position of the benzoate moiety

The compound's SMILES notation is CC(=O)Nc1ccc(cc1)OC(=O)c1ccccc1Cl, which provides a linear representation of its structure . This configuration gives the molecule distinct chemical properties and reactivity patterns that differentiate it from related compounds.

Physical and Chemical Properties

Chemical Reactivity

The presence of multiple functional groups in 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE suggests several reactive sites:

  • The ester linkage is susceptible to hydrolysis under acidic or basic conditions

  • The acetamido group can undergo hydrolysis to form the corresponding amine

  • The chlorine substituent provides a site for nucleophilic aromatic substitution reactions

These reactive features make the compound potentially valuable as a chemical intermediate in organic synthesis pathways.

Comparative Analysis with Related Compounds

Structural Analogs

Understanding 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE's properties can be enhanced by comparing it with structurally related compounds. The table below provides a comparative analysis:

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeaturesCAS Number
4-ACETAMIDOPHENYL 2-CHLOROBENZOATEC15H12ClNO3289.7137Acetamido group at para position, chlorine at ortho position of benzoate443294-39-1
(2-Acetyl-4-chlorophenyl) 4-chlorobenzoateC15H10Cl2O3309.1Acetyl group, two chlorine atoms244225
4-Chlorobenzoic acid, 4-nitrophenyl esterC13H8ClNO4277.66Nitro group, chlorine on benzoic acid253657
4-Chlorobenzoic acidC7H5ClO2156.566Simple chlorobenzoic acid structure74-11-3

Functional Group Variations

The presence of an acetamido group in 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE distinguishes it from compounds with acetyl groups (like in (2-Acetyl-4-chlorophenyl) 4-chlorobenzoate) or nitro groups (as in 4-Chlorobenzoic acid, 4-nitrophenyl ester). The acetamido functionality introduces hydrogen bonding capabilities that can significantly influence the compound's interactions with biological systems and other chemicals.

Synthesis and Preparation Methods

Related Synthetic Methodologies

Some insight can be gained from the synthetic approaches used for related compounds. For instance, the patent information for 2-ethoxy-4-amino-5-chlorobenzoic acid describes a multi-step synthesis involving acetylization, ethylation, chlorination, and hydrolysis reactions . Similar reaction types might be applicable to the synthesis of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE, with appropriate modifications to account for structural differences.

Future Research Directions

Property Characterization

Future research could focus on determining the detailed physical and chemical properties of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE, including:

  • Precise melting and boiling points

  • Solubility parameters in various solvents

  • Spectroscopic data (NMR, IR, MS) for structural confirmation

  • Stability under different environmental conditions

Reaction Studies

Investigations into the reactivity of 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE could yield valuable information about:

  • Hydrolysis kinetics under various conditions

  • Potential for participation in cross-coupling reactions via the chloro substituent

  • Transformation of the acetamido group through selective reactions

Biological Activity Assessment

Given its structural features, screening 4-ACETAMIDOPHENYL 2-CHLOROBENZOATE for potential biological activities could reveal unexpected properties relevant to pharmaceutical or agricultural applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator